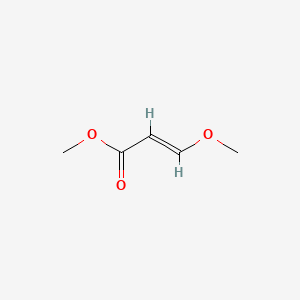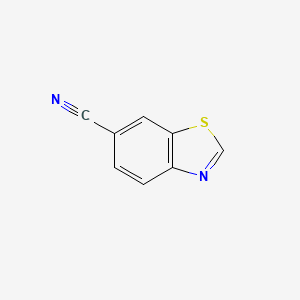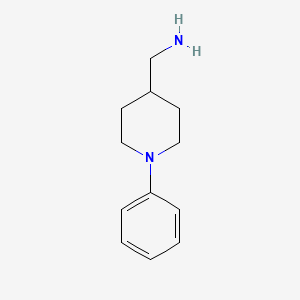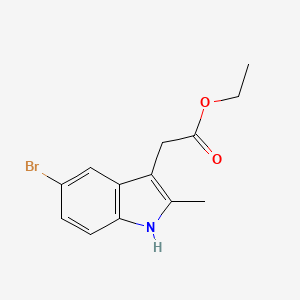
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Descripción general
Descripción
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the empirical formula C13H12BrNO3 . It is a solid substance and is part of a class of compounds known as indole derivatives .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate includes a bromine atom, which is likely to influence its reactivity. The presence of the ethyl ester group (COOC2H5) and the indole ring also contribute to its chemical properties .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a solid substance . Its molecular weight is 296.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, such as Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, have been increasingly recognized for their potential in treating cancer. They can act as biologically active compounds targeting cancer cells, owing to their ability to interfere with cell biology and induce apoptosis .
Microbial Infections
These compounds also exhibit antimicrobial properties, making them valuable in the development of new antibiotics. Their activity against a range of microbes can be harnessed to treat infections that are resistant to current treatments .
Neurological Disorders
The indole moiety is a common structure found in compounds active in the central nervous system. Research suggests that derivatives of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate could be used to develop treatments for various neurological disorders .
Organic Synthesis
In the field of organic chemistry, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate serves as a building block for the synthesis of complex molecules. Its reactivity allows for the construction of diverse heterocyclic structures that are prevalent in natural products and pharmaceuticals .
Anti-HIV Research
Indole derivatives have been explored for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a similar core structure with Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, have shown promise in this area .
Green Chemistry
The synthesis of indole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can be synthesized using methods that minimize the use of hazardous substances and the generation of waste .
Direcciones Futuras
The future research directions for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential for development into new therapeutic agents.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes
Result of Action
Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .
Propiedades
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAIWTYKMSIQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444848 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |
CAS RN |
72016-68-3 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

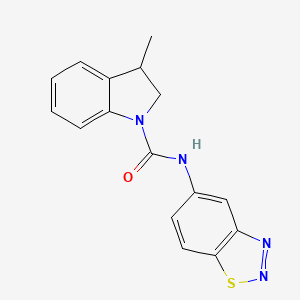
![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)
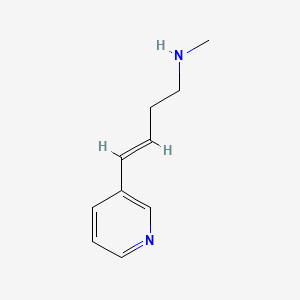

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)


![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

